1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine
Description
Properties
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-phenylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-2-6-19(7-3-1)23-13-15-24(16-14-23)20-9-11-22(12-10-20)18-21-8-4-5-17-25-21/h1-3,6-7,20-21H,4-5,8-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTPMKXABCTDMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Piperidine with THP-Protected Bromomethyltetrahydropyran
Piperidine is alkylated using 2-(bromomethyl)tetrahydro-2H-pyran under basic conditions (e.g., K$$2$$CO$$3$$ in DMF). The THP group acts as a protective moiety, enhancing solubility and preventing side reactions.
Reaction Conditions
Alternative Route via Reductive Amination
A secondary method employs reductive amination between tetrahydro-2H-pyran-2-carbaldehyde and 4-aminopiperidine using NaBH$$_3$$CN as the reducing agent. This route offers better regioselectivity but requires stringent anhydrous conditions.
Coupling Strategies for Piperazine-Piperidine Assembly
The piperidine-THP-methyl subunit is coupled to the phenylpiperazine backbone via nucleophilic substitution or transition metal-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
A halogenated phenylpiperazine (e.g., 1-(4-bromophenyl)piperazine ) reacts with the piperidine-THP-methyl intermediate in the presence of a palladium catalyst.
Representative Protocol
Buchwald-Hartwig Amination
For electron-deficient aryl halides, Buchwald-Hartwig amination enables C–N bond formation between the piperidine amine and bromophenylpiperazine.
Optimized Conditions
- Catalyst : Pd$$2$$(dba)$$3$$ (0.05 eq)
- Ligand : XantPhos (0.1 eq)
- Base : NaOtBu (2.5 eq)
- Solvent : Toluene
- Temperature : 110°C, 12 hours
- Yield : ~80%
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Alkylation | 65 | 95 | Simple, scalable | Moderate regioselectivity |
| Reductive Amination | 75 | 97 | High selectivity | Sensitive to moisture |
| Buchwald-Hartwig | 80 | 98 | Efficient C–N coupling | Requires expensive catalysts |
| Nucleophilic | 70 | 96 | Broad substrate scope | Competing side reactions |
Challenges and Optimization Strategies
- Steric Hindrance : The THP-methyl group impedes coupling reactions; increasing ligand loading (e.g., JohnPhos) improves catalyst turnover.
- Byproduct Formation : Unreacted bromophenylpiperazine is removed via aqueous workup (0.1 M HCl wash).
- Solvent Selection : Polar aprotic solvents (DMF, NMP) enhance solubility but complicate purification. Switch to toluene in later stages mitigates this.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Phenyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors, ion channels, or enzymes. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
The table below compares key structural features and biological activities of the target compound with related derivatives:
Key Structural Determinants of Activity
Substituent Effects :
- Electron-Withdrawing Groups (e.g., 2-nitrobenzyl in Compound 20): Enhance D2 receptor affinity by stabilizing interactions with Asp114 via charge transfer .
- Cyclic Ethers (e.g., tetrahydro-2H-pyran): May improve metabolic stability compared to aromatic substituents but reduce D2 affinity due to weaker electronic interactions .
- Linker Flexibility : Compounds with four-carbon linkers (e.g., Compound 20) show higher receptor affinities than shorter linkers, as observed in SAR studies .
- Multi-Target Potential: LASSBio-579 demonstrates balanced D2/5-HT1A activity, reducing extrapyramidal side effects common to selective D2 antagonists . The target compound’s tetrahydro-2H-pyran group could confer 5-HT receptor modulation, though this requires experimental validation.
Docking and Binding Mode Comparisons
- Compound 20 : Docks into the D2 receptor orthosteric site via a salt bridge between its protonated piperazine nitrogen and Asp113. The 2-nitrobenzyl group occupies a hydrophobic pocket near TM3 .
Biological Activity
1-Phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperazine ring and a tetrahydro-2H-pyran moiety, which may influence its biological interactions. The molecular formula is with a molecular weight of approximately 330.47 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its potential effects on:
- Dopaminergic Systems : Modulation of dopamine receptors, which could have implications in treating neurological disorders.
- Serotonergic Systems : Interaction with serotonin receptors, potentially influencing mood and anxiety levels.
The compound's ability to cross the blood-brain barrier further enhances its relevance in neuropharmacology .
Biological Activity Overview
Research indicates that 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine exhibits several biological activities:
Antidepressant Effects
Studies suggest that the compound may possess antidepressant-like properties, potentially through serotonergic modulation. It has been shown to reduce depressive behaviors in animal models .
Neuroprotective Properties
The compound has demonstrated neuroprotective effects in vitro, particularly against oxidative stress-induced neuronal damage. This suggests a potential role in the treatment of neurodegenerative diseases .
Analgesic Activity
Initial trials indicate that it may also exhibit analgesic properties, contributing to pain relief mechanisms through modulation of pain pathways .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Phenylpiperazine | Lacks tetrahydro-pyran group | Limited neuroactivity |
| 4-(2-Phenylethyl)piperazine | Contains phenylethyl group | Moderate analgesic effects |
The presence of both the phenyl and tetrahydro-pyran groups in 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine may confer distinct pharmacological properties compared to its counterparts .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Neurotransmitter Modulation : A study published in Medicinal Chemistry highlighted its potential as a modulator of neurotransmitter systems, showing significant effects on serotonin and dopamine receptor activity .
- Neuroprotection Research : In vitro studies demonstrated that the compound could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a mechanism for neuroprotection .
- Behavioral Studies : Animal models have shown that administration of this compound leads to reduced anxiety-like behaviors, indicating its potential as an anxiolytic agent .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-phenyl-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine, and how can reaction yields be improved?
- Methodology : Multi-step synthesis typically involves coupling reactions (e.g., Buchwald-Hartwig amination or nucleophilic substitution) to assemble the piperazine and tetrahydropyran moieties. Key steps include:
- Catalysts : Palladium or nickel complexes for cross-coupling reactions (e.g., attaching phenyl groups to piperazine) .
- Solvents : Polar aprotic solvents like DMSO or acetonitrile enhance reaction efficiency .
- Purification : Reverse-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) isolates the product, followed by recrystallization for purity .
- Yield Optimization : Sonication during reaction steps improves homogeneity, while temperature gradients (e.g., 40–70°C) reduce side products .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : H and C NMR (400–500 MHz) verify substituent positions and stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) with electrospray ionization (ESI) confirms molecular formula and purity .
- X-ray Crystallography : Resolves 3D conformation, particularly for chiral centers in the tetrahydropyran ring .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s interactions with biological targets (e.g., GPCRs or enzymes)?
- Methodology :
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., serotonin or dopamine receptors) .
- MD Simulations : Molecular dynamics (GROMACS) assess stability of ligand-receptor complexes over time .
Q. How do researchers resolve contradictions in reported pharmacological activities (e.g., agonist vs. antagonist effects)?
- Approach :
- Functional Assays : cAMP accumulation or calcium flux assays differentiate agonist/antagonist behavior .
- Species-Specific Receptors : Test activity across human, rat, and mouse receptor isoforms to identify interspecies variability .
- Structural Modifications : Introduce substituents (e.g., fluorination at specific positions) to probe structure-activity relationships (SAR) .
Q. What strategies are used to enhance metabolic stability and bioavailability of this compound?
- Strategies :
- Prodrug Design : Modify labile groups (e.g., hydroxyl or amine) with acetyl or tert-butyl carbamate protections .
- Cytochrome P450 Inhibition : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in pharmacokinetic studies to reduce first-pass metabolism .
- LogP Optimization : Introduce hydrophobic groups (e.g., trifluoromethyl) to balance solubility and membrane permeability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC values across studies?
- Root Causes :
- Assay Conditions : Variability in buffer pH, temperature, or cofactors (e.g., Mg) alters enzyme kinetics .
- Cell Lines : Differences in receptor expression levels (e.g., HEK293 vs. CHO cells) affect potency measurements .
- Resolution : Standardize protocols (e.g., NIH guidelines) and use internal controls (e.g., reference inhibitors) for cross-study comparisons .
Experimental Design
Q. What in vitro and in vivo models are appropriate for evaluating neuropharmacological effects?
- In Vitro :
- Primary Neuronal Cultures : Assess neurotoxicity and receptor modulation via patch-clamp electrophysiology .
- In Vivo :
- Rodent Models : Tail-flick test (pain modulation) or forced swim test (antidepressant activity) .
- Microdialysis : Measure neurotransmitter release (e.g., dopamine) in brain regions like the striatum .
Structural and Functional Insights
Q. How does the tetrahydropyran moiety influence the compound’s pharmacokinetic profile?
- Impact :
- Metabolic Stability : The oxygen atom in tetrahydropyran enhances resistance to oxidative metabolism compared to piperidine .
- Conformational Rigidity : Restricts rotational freedom, improving target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
